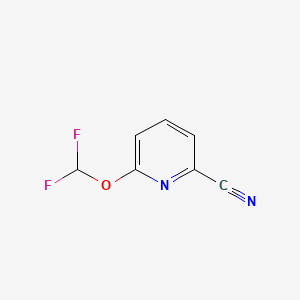

6-(Difluoromethoxy)picolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is characterized by the presence of a difluoromethoxy group attached to a picolinonitrile structure, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents under mild and functional group-tolerant conditions . This reaction is favored for its efficiency in forming carbon–carbon bonds and its compatibility with various functional groups.

Industrial Production Methods

Industrial production of 6-(Difluoromethoxy)picolinonitrile may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the synthesis process to meet industrial demands .

Analyse Des Réactions Chimiques

Types of Reactions

6-(Difluoromethoxy)picolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cross-Coupling Reactions: The Suzuki–Miyaura coupling is a notable example of a cross-coupling reaction involving this compound.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, boron reagents, and various solvents such as toluene and ethanol. Reaction conditions often involve mild temperatures and pressures to maintain the integrity of the functional groups .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

6-(Difluoromethoxy)picolinonitrile is utilized in various scientific research applications, including:

Chemistry: As an intermediate in organic synthesis, it is used to construct complex molecules and study reaction mechanisms.

Biology: The compound’s unique properties make it a valuable tool in biochemical studies and the development of bioactive molecules.

Medicine: It is explored for its potential therapeutic applications, including drug discovery and development.

Industry: The compound is used in material science and the synthesis of advanced materials with specific properties

Mécanisme D'action

The mechanism of action of 6-(Difluoromethoxy)picolinonitrile involves its interaction with molecular targets and pathways in biological systems. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparaison Avec Des Composés Similaires

6-(Difluoromethoxy)picolinonitrile can be compared with other similar compounds, such as:

6-(Difluoromethoxy)pyridine-2-carbonitrile: Shares a similar structure but differs in the position of the difluoromethoxy group.

2-Pyridinecarbonitrile, 6-(difluoromethoxy): Another structural isomer with distinct chemical properties.

Activité Biologique

6-(Difluoromethoxy)picolinonitrile, a compound characterized by its difluoromethoxy group attached to a picolinonitrile structure, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, anticancer activity, and other relevant findings.

- Molecular Formula : C7H4F2N2O

- Molecular Weight : 170.12 g/mol

- CAS Number : 1214349-26-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The difluoromethoxy group enhances the compound's reactivity and binding affinity to specific enzymes or receptors, which can modulate biological pathways. Detailed studies are necessary to elucidate the precise mechanisms involved in its therapeutic effects .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The specific mechanisms by which this compound exerts its antimicrobial effects remain an area of ongoing investigation .

Anticancer Activity

This compound has also shown promise in anticancer research. Preliminary studies indicate that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in cancer progression is a focal point for future research .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Comparison | Notable Biological Activity |

|---|---|---|

| 6-(Difluoromethoxy)pyridine-2-carbonitrile | Similar structure with different positioning of groups | Moderate antimicrobial activity |

| 2-Pyridinecarbonitrile, 6-(difluoromethoxy) | Another isomer with distinct chemical properties | Limited anticancer activity |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on various derivatives of this compound revealed that certain modifications enhanced antibacterial activity against resistant strains of bacteria. The study utilized standard disk diffusion methods to measure efficacy .

- Anticancer Mechanism Investigation : In vitro assays were performed on human cancer cell lines to assess the cytotoxic effects of this compound. Results showed a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting its potential as a chemotherapeutic agent .

- Pharmacokinetics Study : Research has also focused on the pharmacokinetics of the compound, analyzing absorption, distribution, metabolism, and excretion (ADME) profiles in animal models to predict human responses .

Propriétés

IUPAC Name |

6-(difluoromethoxy)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-7(9)12-6-3-1-2-5(4-10)11-6/h1-3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEDVSBERKQKMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673298 |

Source

|

| Record name | 6-(Difluoromethoxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214349-26-4 |

Source

|

| Record name | 6-(Difluoromethoxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.